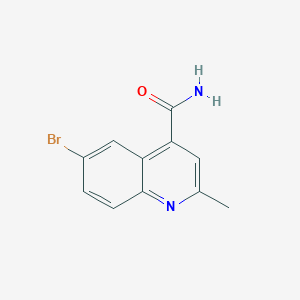
(3R*,4S*)-1-(2-chloro-5-piperidin-1-ylbenzoyl)-4-cyclopropylpyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R*,4S*)-1-(2-chloro-5-piperidin-1-ylbenzoyl)-4-cyclopropylpyrrolidin-3-amine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of (3R*,4S*)-1-(2-chloro-5-piperidin-1-ylbenzoyl)-4-cyclopropylpyrrolidin-3-amine is not fully understood. However, it is believed that the compound acts as a modulator of various neurotransmitters, including dopamine, serotonin, and norepinephrine. The compound has also been found to have an affinity for various receptors, including the 5-HT1A receptor and the D2 receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3R*,4S*)-1-(2-chloro-5-piperidin-1-ylbenzoyl)-4-cyclopropylpyrrolidin-3-amine have been studied extensively. The compound has been found to have a variety of effects on the central nervous system, including the modulation of neurotransmitter release and the regulation of neuroplasticity. The compound has also been found to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
One of the advantages of using (3R*,4S*)-1-(2-chloro-5-piperidin-1-ylbenzoyl)-4-cyclopropylpyrrolidin-3-amine in lab experiments is its potential therapeutic applications. The compound has been found to have activity against various diseases, making it a promising candidate for drug development. However, the complex synthesis method and the lack of understanding of the compound's mechanism of action are limitations for lab experiments.
将来の方向性
There are several future directions for the study of (3R*,4S*)-1-(2-chloro-5-piperidin-1-ylbenzoyl)-4-cyclopropylpyrrolidin-3-amine. One direction is to further investigate the compound's mechanism of action and its effects on various neurotransmitters and receptors. Another direction is to explore the compound's potential therapeutic applications and develop it into a drug for the treatment of various diseases. Additionally, the development of more efficient synthesis methods for the compound could facilitate further research in this area.
Conclusion
In conclusion, (3R*,4S*)-1-(2-chloro-5-piperidin-1-ylbenzoyl)-4-cyclopropylpyrrolidin-3-amine is a promising compound with potential therapeutic applications. The complex synthesis method and the lack of understanding of the compound's mechanism of action are limitations for lab experiments. However, further research in this area could lead to the development of a drug for the treatment of various diseases.
合成法
(3R*,4S*)-1-(2-chloro-5-piperidin-1-ylbenzoyl)-4-cyclopropylpyrrolidin-3-amine can be synthesized using a series of chemical reactions. The synthesis involves the use of various reagents and solvents, and the process is complex and time-consuming. Several methods have been reported for the synthesis of this compound, including the use of solid-phase synthesis and solution-phase synthesis.
科学的研究の応用
(3R*,4S*)-1-(2-chloro-5-piperidin-1-ylbenzoyl)-4-cyclopropylpyrrolidin-3-amine has been the subject of several scientific studies due to its potential therapeutic applications. The compound has been found to have activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential use as an antidepressant and anxiolytic.
特性
IUPAC Name |
[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(2-chloro-5-piperidin-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN3O/c20-17-7-6-14(22-8-2-1-3-9-22)10-15(17)19(24)23-11-16(13-4-5-13)18(21)12-23/h6-7,10,13,16,18H,1-5,8-9,11-12,21H2/t16-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEWSKSZXSFMHU-AEFFLSMTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)Cl)C(=O)N3CC(C(C3)N)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)Cl)C(=O)N3C[C@@H]([C@H](C3)N)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(2-chloro-5-piperidin-1-ylphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5689760.png)
![1-[(3,7-dichloro-6-methoxy-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5689761.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5689787.png)
![2-(2,5-dioxo-1-imidazolidinyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]acetamide](/img/structure/B5689793.png)
![1-{2-[3-pyridin-4-yl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrrolidin-2-one](/img/structure/B5689799.png)
![N-cyclopropyl-3-{5-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5689806.png)
![(4-ethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5689815.png)

![cis-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5689822.png)
![1-{[1-(1,3-benzodioxol-5-yl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]methyl}piperidin-2-one](/img/structure/B5689835.png)
![6-(4-fluorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5689848.png)
![2-{[(4-benzyl-1-piperazinyl)imino]methyl}-6-ethoxyphenol](/img/structure/B5689865.png)
![N,N-dimethyl-2-(2-{1-[(1-methylpiperidin-3-yl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5689866.png)